molecular formula C14H21ClN2O2 B12515179 Urea, N-(2-chloroethyl)-N'-[3-(5-hydroxypentyl)phenyl]- CAS No. 803729-72-8

Urea, N-(2-chloroethyl)-N'-[3-(5-hydroxypentyl)phenyl]-

Cat. No.: B12515179
CAS No.: 803729-72-8
M. Wt: 284.78 g/mol
InChI Key: GNWXATUEPBOARX-UHFFFAOYSA-N
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Description

Urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- is a synthetic organic compound that belongs to the class of substituted ureas. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The unique structure of this compound, featuring both chloroethyl and hydroxypentyl groups, suggests potential for interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may vary depending on the desired yield and purity of the product. Commonly, the reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and purification methods can significantly impact the efficiency and cost-effectiveness of the production. Techniques such as distillation, crystallization, and chromatography are often employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The chloroethyl group can be reduced to form ethyl derivatives.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while nucleophilic substitution of the chloroethyl group can produce a variety of substituted ureas.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a biochemical probe or therapeutic agent.

    Medicine: Exploring its use in drug development, particularly for its potential anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- exerts its effects can vary depending on its application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The chloroethyl group may facilitate covalent binding to nucleophilic sites, while the hydroxypentyl group could enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-(2-chloroethyl)-N’-phenyl-: Lacks the hydroxypentyl group, potentially affecting its solubility and reactivity.

    Urea, N-(2-bromoethyl)-N’-[3-(5-hydroxypentyl)phenyl]-: The bromoethyl group may exhibit different reactivity compared to the chloroethyl group.

    Urea, N-(2-chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]-: The shorter hydroxyalkyl chain may influence its chemical and biological properties.

Uniqueness

The presence of both chloroethyl and hydroxypentyl groups in urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- makes it unique among similar compounds. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

803729-72-8

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[3-(5-hydroxypentyl)phenyl]urea

InChI

InChI=1S/C14H21ClN2O2/c15-8-9-16-14(19)17-13-7-4-6-12(11-13)5-2-1-3-10-18/h4,6-7,11,18H,1-3,5,8-10H2,(H2,16,17,19)

InChI Key

GNWXATUEPBOARX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCCl)CCCCCO

Origin of Product

United States

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